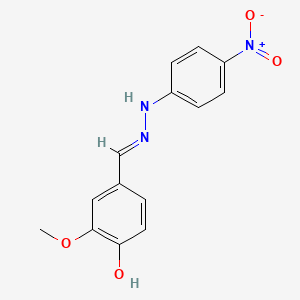![molecular formula C20H29ClN4O B6110261 2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6110261.png)
2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization. Common synthetic routes include multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods often employ scalable and efficient synthetic strategies to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other imidazo[1,2-a]pyridine derivatives, 2-[(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane exhibits unique properties due to its specific functional groups and structural features . Similar compounds include other imidazo[1,2-a]pyridine analogues, which may have different biological activities and applications .
Propiedades
IUPAC Name |
2-[(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN4O/c1-16-18(25-12-17(21)4-5-19(25)22-16)13-24-9-7-20(15-24)6-3-8-23(14-20)10-11-26-2/h4-5,12H,3,6-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBXNNLXYRSJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)CN3CCC4(C3)CCCN(C4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6110189.png)
![2-chloro-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6110205.png)
![2-[1-isobutyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6110207.png)
![7-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6110213.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6110218.png)
![N-(4-methylphenyl)-2-{[(4-oxo-1,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B6110231.png)


![(3E)-1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylidene]guanidine](/img/structure/B6110240.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6110244.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B6110263.png)
![2-[(2-fluorobenzyl)thio]-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6110275.png)

![Propan-2-yl 2-{[(6-chloro-2-phenylquinolin-4-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6110284.png)
